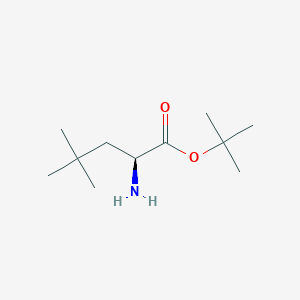

tert-Butyl 4-methylleucinate

Description

tert-Butyl 4-methylleucinate is a derivative of the amino acid leucine, where the carboxylic acid group is esterified with a tert-butyl group, and an additional methyl substituent is present at the 4-position of the leucine backbone. This modification enhances steric bulk and lipophilicity, making it valuable in peptide synthesis as a protecting group to prevent undesired side reactions during coupling steps. The tert-butyl group is widely used due to its stability under basic conditions and selective removal under acidic conditions (e.g., trifluoroacetic acid). Its molecular formula is C₁₁H₂₁NO₂, with a molecular weight of 199.29 g/mol (calculated).

Properties

Molecular Formula |

C11H23NO2 |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

tert-butyl (2S)-2-amino-4,4-dimethylpentanoate |

InChI |

InChI=1S/C11H23NO2/c1-10(2,3)7-8(12)9(13)14-11(4,5)6/h8H,7,12H2,1-6H3/t8-/m0/s1 |

InChI Key |

PWHPXSQVDDWLMI-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)C[C@@H](C(=O)OC(C)(C)C)N |

Canonical SMILES |

CC(C)(C)CC(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

tert-Butyl 4-methylleucinate belongs to a class of amino acid esters with protective groups. Key structural analogues include:

tert-Butyl leucinate : Lacks the 4-methyl substituent, reducing steric hindrance and lipophilicity.

Benzyl leucinate : Uses a benzyl ester group, which is more acid-labile but less stable under hydrogenation conditions.

Physicochemical Properties

The 4-methyl group in this compound increases steric bulk compared to tert-butyl leucinate, slowing reaction kinetics in peptide couplings but improving resistance to enzymatic degradation.

Spectroscopic Characterization

- NMR Spectroscopy : Studies on analogous compounds (e.g., Zygocaperoside) highlight the use of 400 MHz NMR with 90° pulse angles and 45-second relaxation delays to resolve complex splitting patterns in branched esters . For this compound, the tert-butyl group typically shows a singlet at ~1.4 ppm (¹H-NMR) and ~28 ppm (¹³C-NMR), while the 4-methyl group resonates at ~0.9–1.1 ppm (¹H-NMR).

- GC/MS : As demonstrated for 4-Methoxybutyrylfentanyl, temperature programs (100°C initial, ramped at 12°C/min to 280°C) are standard for volatile esters and amides .

Stability and Reactivity

- tert-Butyl esters are more stable under basic conditions than benzyl esters but require strong acids (e.g., HCl in dioxane) for cleavage.

- The 4-methyl substituent further stabilizes the ester against nucleophilic attack compared to unsubstituted analogues.

Research Findings and Discussion

- Peptide Synthesis : this compound’s steric bulk minimizes racemization during coupling, a critical advantage over less hindered esters like methyl leucinate.

- Solubility : The compound’s lipophilicity (logP ~2.5) enhances membrane permeability in prodrug applications but reduces aqueous solubility, necessitating organic solvents for handling.

Q & A

Basic: What synthetic routes are commonly employed to prepare tert-Butyl 4-methylleucinate, and what experimental conditions are critical for reproducibility?

Answer:

The synthesis of this compound typically involves protecting the amino group of 4-methylleucine using tert-butoxycarbonyl (Boc) chemistry. A standard protocol includes:

Acylation : React 4-methylleucine with di-tert-butyl dicarbonate (Boc₂O) in a mixture of water and dioxane, using a base like NaOH to maintain pH 8–9 .

Esterification : Convert the carboxylic acid to the tert-butyl ester using tert-butanol and a coupling agent (e.g., DCC/DMAP) under anhydrous conditions .

Critical conditions : Ensure strict anhydrous environments during esterification to prevent hydrolysis. Monitor reaction progress via TLC or NMR. Reproducibility requires detailed documentation of solvent purity, temperature control (±2°C), and stoichiometric ratios, as emphasized in experimental reporting guidelines .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm and ~80 ppm for quaternary carbons) and methyl branches (δ 0.8–1.2 ppm). Axial/equatorial conformers may split signals, requiring high-resolution NMR .

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and absence of free carboxylic acid (O-H stretch ~2500–3300 cm⁻¹).

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z 245.3).

Always compare data with literature or computational predictions (e.g., DFT for conformational analysis) .

Advanced: How can researchers resolve discrepancies in NMR data caused by dynamic conformational changes in this compound?

Answer:

Unexpected splitting patterns in NMR often arise from slow conformational exchange. Strategies include:

Variable-Temperature NMR : Perform experiments at low temperatures (–40°C to –80°C) to "freeze" axial/equatorial tert-butyl conformers, as demonstrated in triazinane systems .

DFT Calculations : Model energy barriers between conformers using explicit solvent molecules to match experimental conditions .

COSY/NOESY : Correlate proton environments to distinguish overlapping signals.

Document solvent effects (e.g., DMSO vs. CDCl₃) and temperature parameters meticulously .

Advanced: What methodologies optimize enantiomeric purity during the synthesis of this compound, particularly when scaling reactions?

Answer:

To minimize racemization:

Chiral Auxiliaries : Use enantiomerically pure starting materials or chiral catalysts (e.g., L-proline derivatives) during acylation.

Kinetic Resolution : Employ enzymes like lipases in esterification to selectively target one enantiomer.

Chromatographic Purity Checks : Validate purity via chiral HPLC (e.g., Chiralpak® columns) with mobile phases optimized for tert-butyl steric effects .

Scale-up requires rigorous temperature control and inert atmospheres to prevent side reactions. Report retention times and column specifications in supplementary data .

Basic: How should this compound be stored to maintain stability, and what degradation products are commonly observed?

Answer:

- Storage : Keep in airtight containers at –20°C in a desiccator to prevent hydrolysis. Avoid exposure to moisture, heat (>30°C), or acidic/basic vapors .

- Degradation : Hydrolysis under humid conditions yields 4-methylleucine and tert-butanol. Monitor via TLC (Rf shifts) or LC-MS for [M–56]⁺ fragments (loss of tert-butyl group).

Advanced: How can researchers design kinetic studies to investigate the hydrolysis of this compound under varying pH conditions?

Answer:

Experimental Design :

- Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures (25–60°C).

- Aliquot samples at timed intervals and quench reactions (e.g., flash-freezing).

Analytical Methods :

- Quantify hydrolysis via HPLC-UV (monitor ester peak depletion) or conductometric titration for carboxylic acid release.

- Fit data to pseudo-first-order kinetics; calculate activation energy (Arrhenius plots) .

Include error margins for pH measurements (±0.05 units) and temperature (±0.1°C) in reporting .

Basic: What are the primary applications of this compound in peptide synthesis and medicinal chemistry?

Answer:

- Peptide Synthesis : Serves as a Boc-protected building block to prevent racemization during solid-phase peptide synthesis (SPPS).

- Drug Design : Acts as a precursor for leucine-derived protease inhibitors or lipidated peptides, leveraging its steric bulk to modulate bioavailability .

Always validate incorporation efficiency via MALDI-TOF MS or Edman degradation .

Advanced: How can contradictory mass spectrometry (MS) data (e.g., unexpected adducts) be troubleshooted when analyzing this compound?

Answer:

- Adduct Identification : Common adducts (e.g., [M+Na]⁺, [M+K]⁺) arise from salt contaminants. Use high-purity solvents and cation-exchange resins to minimize interference.

- Fragmentation Patterns : Employ MS/MS to distinguish true molecular ions from background noise. Compare with computational fragmentation tools (e.g., CFM-ID).

- Matrix Effects : For MALDI, test alternative matrices (e.g., α-cyano-4-hydroxycinnamic acid vs. DHB) to suppress adduct formation .

Advanced: What computational tools are recommended for modeling the steric effects of the tert-butyl group in this compound?

Answer:

- Molecular Dynamics (MD) : Simulate solvent interactions using AMBER or GROMACS with explicit water models.

- DFT Optimization : Use Gaussian or ORCA to calculate energy-minimized conformers, including dispersion corrections (e.g., D3-BJ) for tert-butyl van der Waals interactions.

- Docking Studies : Apply AutoDock Vina to predict binding affinities in enzyme-inhibitor complexes, accounting for tert-butyl steric hindrance .

Basic: What criteria should be followed to ensure rigorous reporting of this compound synthesis in publications?

Answer:

- Experimental Detail : Document solvent grades, catalyst loadings, reaction times, and purification methods (e.g., column chromatography conditions).

- Characterization Data : Provide full NMR assignments (including DEPT/HSQC for carbons), IR peaks, and HRMS spectra.

- Reproducibility : Include negative controls (e.g., blank reactions) and triplicate measurements for yields. Follow journal guidelines for supplementary data archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.